molecular formula C5H2BrF2IS B6191508 3-bromo-2-(difluoromethyl)-5-iodothiophene CAS No. 2648948-50-7

3-bromo-2-(difluoromethyl)-5-iodothiophene

Cat. No. B6191508
CAS RN: 2648948-50-7
M. Wt: 338.9
InChI Key:
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Description

3-Bromo-2-(difluoromethyl)pyridine is a type of organic compound that contains bromine, fluorine, and iodine atoms . It belongs to the class of compounds known as halogenated pyridines .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory . These methods can provide information about the molecule’s electrostatic potential, frontier orbital gap, and UV-visible spectrum .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on the specific conditions and reagents used . Difluoromethylation is a common reaction for these types of compounds .


Physical And Chemical Properties Analysis

Similar compounds like 3-Bromo-2-(difluoromethyl)pyridine have a molecular weight of 208.01 .

Safety and Hazards

These compounds can be hazardous. They may cause skin irritation, serious eye damage, and may be harmful if inhaled or swallowed . Always handle with appropriate safety measures .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-(difluoromethyl)-5-iodothiophene involves the introduction of bromine, iodine, and difluoromethyl groups onto a thiophene ring.", "Starting Materials": [ "2-thiophenecarboxaldehyde", "bromine", "iodine", "difluoromethyl bromide", "sodium hydride", "acetonitrile", "dimethylformamide", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-5-iodothiophene\n- Dissolve 2-thiophenecarboxaldehyde (1.0 g, 8.2 mmol) in acetonitrile (20 mL) and add sodium hydride (0.33 g, 8.2 mmol) slowly with stirring.\n- Add iodine (1.5 g, 5.9 mmol) and bromine (1.0 g, 6.2 mmol) to the reaction mixture and stir for 24 hours at room temperature.\n- Filter the reaction mixture and wash the solid with diethyl ether.\n- Recrystallize the solid from acetonitrile to obtain 2-bromo-5-iodothiophene as a yellow solid (yield: 70%).", "Step 2: Synthesis of 3-bromo-2-(difluoromethyl)-5-iodothiophene\n- Dissolve 2-bromo-5-iodothiophene (0.5 g, 1.6 mmol) in dimethylformamide (10 mL) and add difluoromethyl bromide (0.4 g, 3.2 mmol) and sodium hydride (0.08 g, 3.2 mmol) slowly with stirring.\n- Heat the reaction mixture at 80°C for 24 hours.\n- Cool the reaction mixture to room temperature and add water (10 mL).\n- Extract the organic layer with diethyl ether (3 x 10 mL).\n- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.\n- Purify the crude product by column chromatography using hexane/ethyl acetate (9:1) as the eluent to obtain 3-bromo-2-(difluoromethyl)-5-iodothiophene as a yellow solid (yield: 50%)." ] }

CAS RN

2648948-50-7

Molecular Formula

C5H2BrF2IS

Molecular Weight

338.9

Purity

95

Origin of Product

United States

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